molecular formula C12H11F3N2 B8401576 4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexanecarbonitrile

4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexanecarbonitrile

Cat. No.: B8401576
M. Wt: 240.22 g/mol
InChI Key: PRZHIPLSSQHIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C12H11F3N2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

4,4-difluoro-1-(6-fluoropyridin-3-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C12H11F3N2/c13-10-2-1-9(7-17-10)11(8-16)3-5-12(14,15)6-4-11/h1-2,7H,3-6H2

InChI Key

PRZHIPLSSQHIDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C#N)C2=CN=C(C=C2)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of diethylamino difluorosulfiinium tetrafluoroborate salt (23.8 g, 0.104 mol) in dry DCM (100 mL) at room temperature was added 1-(6-fluoro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile (12 g, 0.052 mol) followed by triethylamine trihydrofluoride (25.12 g, 0.156 mol) under a nitrogen atmosphere. The reaction mixture was stirred overnight at room temperature. The resulting mixture was then quenched with saturated aq. NaHCO3 solution (300 mL), stirred for 10 minutes, and the resulting mixture was extracted with DCM (3×100 mL). The combined organic layer was washed with brine, dried over sodium sulphate, filtered and concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (eluting with a gradient elution of between 2-10% EtOAc in petroleum ether) to afford the title compound (8 g, yield: 64%). 1H NMR (CDCl3 400 MHz): 6 ppm 8.40-8.35 (m, 1H), 7.95-7.84 (m, 1H), 7.05-6.96 (m, 1H), 2.40-2.10 (m, 8H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25.12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
64%

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